molecular formula C12H22O2 B14213256 (4R,5R)-4-cyclohexyl-2,2,5-trimethyl-1,3-dioxolane CAS No. 827608-98-0

(4R,5R)-4-cyclohexyl-2,2,5-trimethyl-1,3-dioxolane

Cat. No.: B14213256
CAS No.: 827608-98-0
M. Wt: 198.30 g/mol
InChI Key: SKTBSQIQZCOZQF-KOLCDFICSA-N
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Description

(4R,5R)-4-cyclohexyl-2,2,5-trimethyl-1,3-dioxolane is a chiral compound with a unique structure that includes a cyclohexyl group and two methyl groups attached to a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5R)-4-cyclohexyl-2,2,5-trimethyl-1,3-dioxolane typically involves the reaction of cyclohexanone with 2,2-dimethyl-1,3-propanediol in the presence of an acid catalyst. The reaction proceeds through the formation of a cyclic acetal intermediate, which is then reduced to yield the desired dioxolane compound. Common reaction conditions include the use of a strong acid such as p-toluenesulfonic acid and a solvent like cyclohexane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(4R,5R)-4-cyclohexyl-2,2,5-trimethyl-1,3-dioxolane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles like halides or amines under basic or acidic conditions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives .

Scientific Research Applications

(4R,5R)-4-cyclohexyl-2,2,5-trimethyl-1,3-dioxolane has several applications in scientific research:

Mechanism of Action

The mechanism by which (4R,5R)-4-cyclohexyl-2,2,5-trimethyl-1,3-dioxolane exerts its effects involves its interaction with specific molecular targets. The dioxolane ring can participate in hydrogen bonding and other non-covalent interactions, influencing the reactivity and selectivity of the compound in various reactions. The cyclohexyl group provides steric hindrance, which can affect the compound’s binding to enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4R,5R)-4-cyclohexyl-2,2,5-trimethyl-1,3-dioxolane is unique due to its specific combination of a cyclohexyl group and two methyl groups on the dioxolane ring. This structure imparts distinct steric and electronic properties, making it valuable in applications requiring high selectivity and reactivity .

Properties

CAS No.

827608-98-0

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

(4R,5R)-4-cyclohexyl-2,2,5-trimethyl-1,3-dioxolane

InChI

InChI=1S/C12H22O2/c1-9-11(14-12(2,3)13-9)10-7-5-4-6-8-10/h9-11H,4-8H2,1-3H3/t9-,11+/m1/s1

InChI Key

SKTBSQIQZCOZQF-KOLCDFICSA-N

Isomeric SMILES

C[C@@H]1[C@H](OC(O1)(C)C)C2CCCCC2

Canonical SMILES

CC1C(OC(O1)(C)C)C2CCCCC2

Origin of Product

United States

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